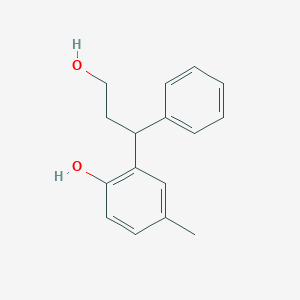

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol

Overview

Description

Molecular Structure Analysis

The molecular structure of “2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol” is based on structures generated from information available in ECHA’s databases . The InChI code is 1S/C16H18O3/c17-9-8-14 (13-4-2-1-3-5-13)15-10-12 (11-18)6-7-16 (15)19/h1-7,10,14,17-19H,8-9,11H2 .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature and should be stored in a refrigerator . It has a molecular weight of 258.32 .

Safety and Hazards

Mechanism of Action

Mode of Action

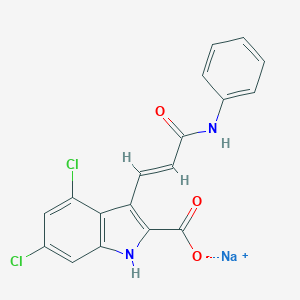

Based on its structural similarity to bromadiolone , it might interact with its targets in a similar manner. Bromadiolone is a potent anticoagulant rodenticide, often called a “super-warfarin” for its added potency and tendency to accumulate in the liver of the poisoned organism .

Biochemical Pathways

If we consider its structural similarity to bromadiolone , it might affect similar biochemical pathways. Bromadiolone acts as a vitamin K antagonist, reducing blood clotting and causing death due to internal hemorrhaging .

Result of Action

If it acts similarly to bromadiolone, it might cause death due to internal hemorrhaging .

Action Environment

Bromadiolone, a structurally similar compound, is known to be moderately persistent in both soil and water systems depending on local conditions . It demonstrates a moderate to high toxicity to most fauna .

properties

IUPAC Name |

2-(3-hydroxy-1-phenylpropyl)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,17-18H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPIYYRDVSLOME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467300 | |

| Record name | 2-(3-HYDROXY-1-PHENYLPROPYL)-4-METHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

851789-43-0 | |

| Record name | 2-(3-HYDROXY-1-PHENYLPROPYL)-4-METHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

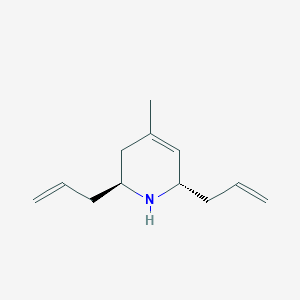

Feasible Synthetic Routes

Q & A

Q1: What are the different synthetic approaches to produce 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol?

A1: The provided research articles detail two distinct synthetic routes for this compound:

- Starting with 6-methyl-4-chroman-2-one: One approach utilizes 6-methyl-4-chroman-2-one as a starting material. [] While the abstract doesn't provide the complete synthesis, it suggests a multi-step process involving the opening of the lactone ring and subsequent modifications to introduce the desired side chain.

- Utilizing ethyl benzoylacetate: Another method employs ethyl benzoylacetate as the starting material. [] This route involves reduction using sodium borohydride followed by Friedel–Crafts alkylation to achieve the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B118741.png)

![3,4-dihydroxy-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B118759.png)

![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B118772.png)